molecular formula C14H16N8O B14802702 (R)-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one

(R)-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one

Cat. No.: B14802702
M. Wt: 312.33 g/mol
InChI Key: FETPXTHMROMIGK-MRVPVSSYSA-N
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Description

®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes and proteins. Its ability to bind to specific biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its interactions with biological molecules might lead to the development of new treatments for diseases.

Industry

In the industrial sector, ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one might be used in the development of new materials with specific properties, such as catalysts or electronic materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biological pathways. Detailed studies using techniques like X-ray crystallography or NMR spectroscopy can elucidate the exact binding interactions and conformational changes involved.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: A basic structure similar to the compound , often used in the study of biological pigments.

    Folic Acid: A pteridine derivative essential for DNA synthesis and repair.

    Methotrexate: A pteridine-based drug used in cancer therapy.

Uniqueness

®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a pyrrolidine ring within the pteridine framework makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H16N8O

Molecular Weight

312.33 g/mol

IUPAC Name

2-amino-4-methyl-6-(1H-pyrazol-5-yl)-8-[(3R)-pyrrolidin-3-yl]pteridin-7-one

InChI

InChI=1S/C14H16N8O/c1-7-10-12(20-14(15)18-7)22(8-2-4-16-6-8)13(23)11(19-10)9-3-5-17-21-9/h3,5,8,16H,2,4,6H2,1H3,(H,17,21)(H2,15,18,20)/t8-/m1/s1

InChI Key

FETPXTHMROMIGK-MRVPVSSYSA-N

Isomeric SMILES

CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)C3=CC=NN3)[C@@H]4CCNC4

Canonical SMILES

CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)C3=CC=NN3)C4CCNC4

Origin of Product

United States

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